molecular formula C12H26N4+2 B086093 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane CAS No. 183-88-0

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane

Cat. No. B086093
CAS RN: 183-88-0
M. Wt: 226.36 g/mol
InChI Key: RAWPYHHZGFGCCM-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane involves a methodical approach to creating bisquaternary salts, leveraging cycloquaternization reactions and specific conditions for yield optimization. Cycloquaternization of 1,3-di(4-benzoylpiperazin-1-yl)propane with 1,2-dibromoethane is a key step, leading to high yields through careful control of reaction conditions and purification processes. These methods showcase the intricate chemical manipulations required to synthesize complex molecular structures like 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane and its derivatives (Levkovskaya et al., 1989); (Safonova et al., 2002).

Molecular Structure Analysis The molecular structure of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives is elucidated through comprehensive spectral and chemical analyses. Techniques such as NMR spectroscopy play a crucial role in characterizing the structural aspects of these compounds, revealing details about their heterocyclic systems and the effects of different conditions on their structural integrity (Safonova et al., 2002).

Chemical Reactions and Properties The chemical reactions involving 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane highlight its reactivity and potential for further functionalization. For instance, the compound's ability to undergo reactions with various reagents, leading to a range of derivatives with distinct properties, underscores its versatility. This adaptability is significant for the development of new pharmaceuticals and materials with tailored properties (Safonova et al., 2002).

Physical Properties Analysis The physical properties of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane and its derivatives, such as solubility and stability, are critical for their application in various fields. These properties are determined by the compound's unique molecular structure, which influences its interaction with different solvents and conditions. Understanding these properties is essential for optimizing the compound's use in specific applications (Levkovskaya et al., 1989).

Chemical Properties Analysis The chemical properties of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane, such as reactivity with various chemical reagents and conditions, are foundational to its use in synthesis and application. These properties are influenced by the compound's molecular structure, which dictates its behavior in chemical reactions and its potential to form diverse derivatives with varied applications (Safonova et al., 2002).

Scientific Research Applications

  • Antineoplastic Applications : This compound is a key component in the antineoplastic drug Prospidin, used in treating malignant neoplasms. It's essential for understanding the mechanism of its antineoplastic action and potential metabolism pathways (Pol'shakov et al., 1984).

  • Antiviral Activity : Studies have shown its effectiveness in synthesizing bisquaternary salts that exhibit antiviral properties, particularly against herpes viruses (Levkovskaya et al., 1989).

  • HIV Retrovirus Inhibition : A novel derivative of this compound has been found effective against various viral families, including HIV, by blocking specific receptors on the host cell’s surface (Novoselova et al., 2017).

  • Interaction with Nucleic Acids : This compound, in the form of drugs like spirazidine, prospidine, and spirobromine, interacts with components of nucleic acids, which is significant for understanding its mechanism in cancer chemotherapy (Pol'shakov & Sheinker, 2004).

  • Cytostatic Effects on Mammalian Cells : Prospidine, derived from this compound, has been studied for its effects on cell viability, growth, and colony formation in mammalian cell lines. It shows cytostatic effects and interactions with cellular DNA (Traganos et al., 1980).

  • Synthesis and Biological Properties : Research has been conducted on synthesizing derivatives of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane, exploring their chemical, spectral, and biological properties, particularly in the context of antitumor drugs (Safonova et al., 2002).

properties

IUPAC Name

3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16/h13-14H,1-12H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWPYHHZGFGCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171368
Record name N,N''-Dispirotripiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane

CAS RN

183-88-0
Record name N,N''-Dispirotripiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N''-Dispirotripiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 2
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 3
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 4
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Reactant of Route 5
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 6
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane

Citations

For This Compound
14
Citations
LG Levkovskaya, IE Mamaeva, TV Pushkina… - Pharmaceutical …, 1989 - Springer
Spirobromine, which is the dichloride of 3, 12-bis (3'~ bromo-l'-oxopropyl)-3, 12-diaza-6, 9-diazoniadispiro [5.2. 5.2] hexadecane (lla), is a new compound with an original chemical …
Number of citations: 4 link.springer.com
VV Chernyshev, AV Yatsenko, VA Tafeenko… - … Section C: Crystal …, 1999 - scripts.iucr.org
(IUCr) 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride from X-ray powder data Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 2 scripts.iucr.org
EA Novoselova, OB Riabova, IA Leneva… - Acta Naturae …, 2017 - cyberleninka.ru
A novel compound, 3,3’-(5-nitropyrimidine-4,6-diyl)bis-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane tetrachloride dihydrochloride, was synthesized. The compound was found to …
Number of citations: 1 cyberleninka.ru
AN Fomina, IS Nikolaeva, TV Pushkina… - Pharmaceutical …, 1989 - Springer
In the present communication, the results of the study of the influence of spirobromine and the structurally related 3, 12-bis (3'-bromo-l'-oxopropylamino)-3, 12-diaza-6, 9-diazoniadispiro …
Number of citations: 3 link.springer.com
EA Novoselova, OB Ryabova, IA Leneva… - Pharmaceutical …, 2019 - Springer
Efficacious antiviral analogs of viral nucleoside DNA-polymerase inhibitors are used to treat infections caused by herpes simplex virus (HSV) although their widespread use in clinical …
Number of citations: 2 link.springer.com
F Traganos, L Staiano-Coico… - Journal of the …, 1980 - academic.oup.com
The effects of prospidine, chemically known as 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane,3,12-bis(3-chloro-2-hydroxypropyl)-dichloride (NSC-166100), on cell viability, growth…
Number of citations: 7 academic.oup.com
KF Turchin, NP Solov'eva, LG Levkovskaya… - Pharmaceutical …, 1989 - Springer
A new original antitumor drug, spirobromine, 3, 12-bis (3'-bromo-l'-oxopropyl)-3, 12-diaza-6, 9-diazoniadispiro [5.2. 5.2] hexadecane dichloride (I) is currently used in the treatment of …
Number of citations: 3 link.springer.com
KF Turchin, NP Solov'eva, LG Levkovskaya… - Pharmaceutical …, 1989 - Springer
In the first part of our investigation it was established by the method of NMR spectroscopy that spirobromine (I) in aqueous and hydrochloric acid solutions is converted to compounds …
Number of citations: 3 link.springer.com
A Egorova, E Bogner, E Novoselova, KM Zorn… - European Journal of …, 2021 - Elsevier
Viruses are obligate intracellular parasites and have evolved to enter the host cell. To gain access they come into contact with the host cell through an initial adhesion, and some viruses …
Number of citations: 11 www.sciencedirect.com
OB Riabova, VA Makarov, VG Granik… - Journal of …, 2008 - Wiley Online Library
Pyrimidines are the most abundant diazines. Pyrimidine derivatives, such as pyrimidine-2, 4-dione (uracil), 5-methylpyrimidine-2, 4-dione (thymine), and 4-aminopyrimidin-2-one (…
Number of citations: 9 onlinelibrary.wiley.com

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